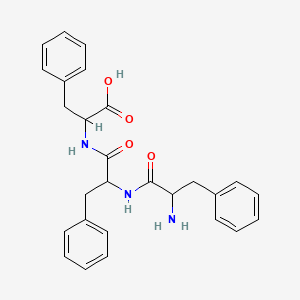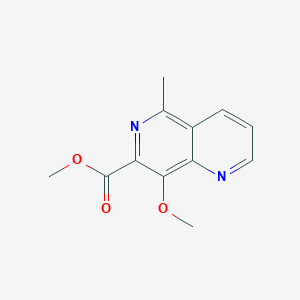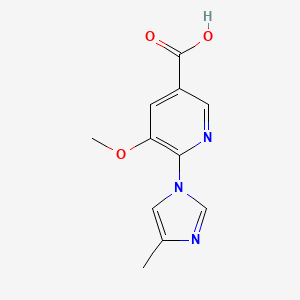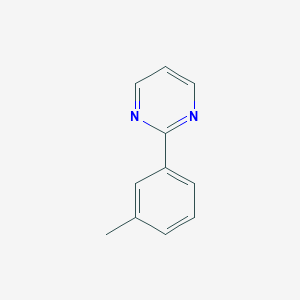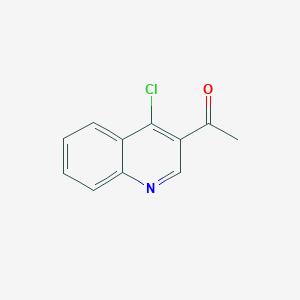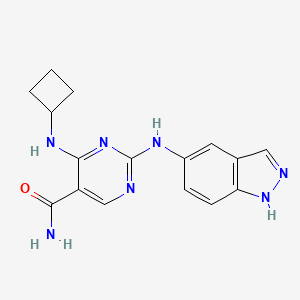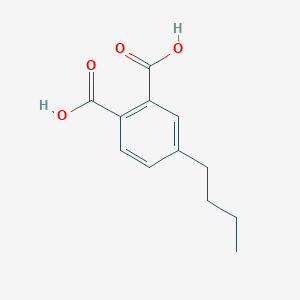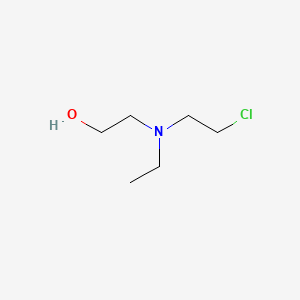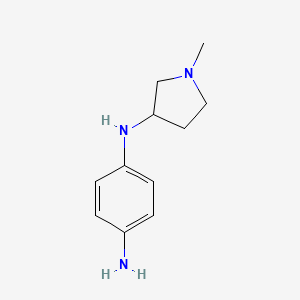
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine core is then chlorinated at the 4-position to introduce the chlorine atom.
Amide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 2-piperidin-1-ylethylamine, under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chlorine or amide positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitrates or sulfates.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups at the chlorine or amide positions.
Scientific Research Applications
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the production of materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide: The compound .
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-4-5-15-12(10-11)13(18)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,18) |
InChI Key |
XOWOAOAVPLMSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


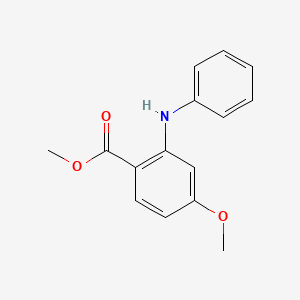

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

